

Thermochemical data for 3-Methylcyclopentene

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Compound of Interest

Compound Name: 3-Methylcyclopentene

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An In-depth Technical Guide on the Thermochemical Data of **3-Methylcyclopentene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentene (C₆H₁₀, CAS No: 1120-62-3) is a cyclic olefin of interest in various fields of chemical research and development.^{[1][2]} A thorough understanding of its thermochemical properties is fundamental for process design, reaction modeling, and safety assessments. This technical guide provides a comprehensive overview of the key thermochemical data for **3-methylcyclopentene**, details the general experimental protocols used for their determination, and illustrates the relationships between these properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for **3-methylcyclopentene**. The data has been compiled from critically evaluated sources and is presented for both the liquid and ideal gas phases where available.

Enthalpy and Gibbs Free Energy Data

Property	Symbol	Phase	Value	Units	Reference(s)
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Liquid	-23.7	kJ/mol	[1]
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Gas	-	kJ/mol	[3]
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	Liquid	-3798.3	kJ/mol	[1]
Standard Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Liquid	32.9	kJ/mol	[3]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-	-	kJ/mol	[3]

Heat Capacity and Entropy Data

Property	Symbol	Phase	Value	Temperature (K)	Units	Reference(s)
Isobaric Heat Capacity	C_p	Liquid	152.3	298.15	J/(mol·K)	[1]
Isobaric Heat Capacity	C_p	Ideal Gas	-	298.15	J/(mol·K)	[3]
Standard Entropy	S°	Ideal Gas	-	298.15	J/(mol·K)	[4]

Experimental Protocols

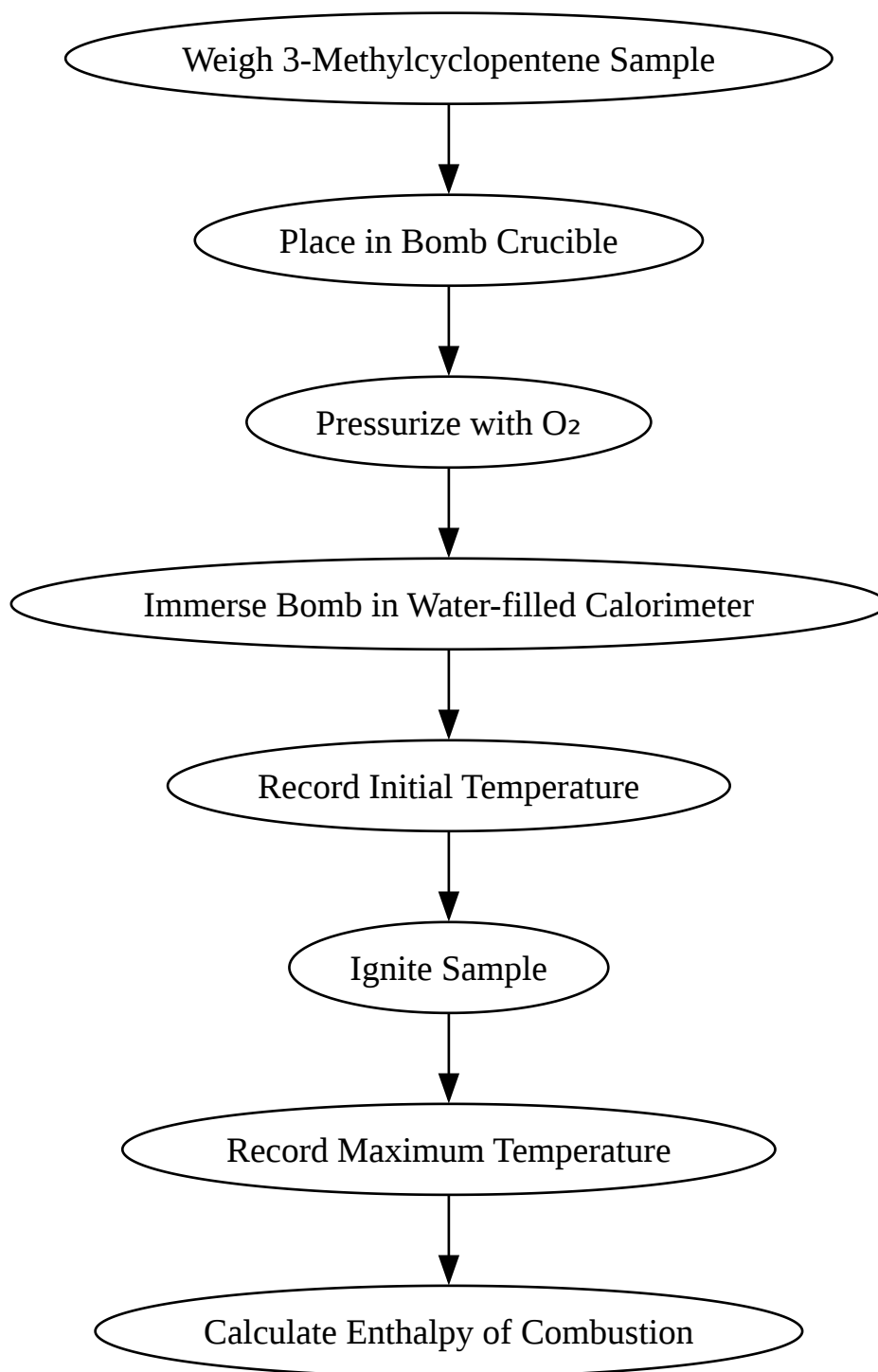
The determination of the thermochemical data presented above relies on precise experimental techniques. While the detailed protocols for **3-methylcyclopentene** are specific to the cited literature, this section outlines the general methodologies employed for measuring these properties.

Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of **3-methylcyclopentene** is determined using bomb calorimetry.^[5]

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of **3-methylcyclopentene** is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".
- **Pressurization:** The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited remotely using an electrical fuse.
- **Temperature Measurement:** The temperature of the water is monitored and the maximum temperature reached is recorded.
- **Calculation:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. By knowing the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), the enthalpy of combustion can be calculated from the measured temperature change.^[5]



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Workflow for Bomb Calorimetry.

Calorimetry for Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric techniques, such as the recycle flow method.[\[6\]](#)[\[7\]](#)

Experimental Workflow:

- Vaporization: A continuous stream of the liquid sample is vaporized at a constant rate by a stable electrical heater.
- Equilibration: The vapor is passed through an equilibration chamber to ensure it is at the desired temperature and pressure.
- Condensation: The vapor then flows into a condenser where the heat released during condensation is measured. This is often done by transferring the heat to a coolant fluid with a known heat capacity.[\[6\]](#)
- Flow Rate Measurement: The flow rate of the condensed liquid is accurately measured.
- Calculation: The enthalpy of vaporization is calculated from the measured heat of condensation and the molar flow rate of the substance.

Spectroscopic Determination of Ideal Gas Properties

Ideal gas thermodynamic properties, such as heat capacity and entropy, are often determined from spectroscopic data combined with statistical mechanics calculations.[\[8\]](#)[\[9\]](#)

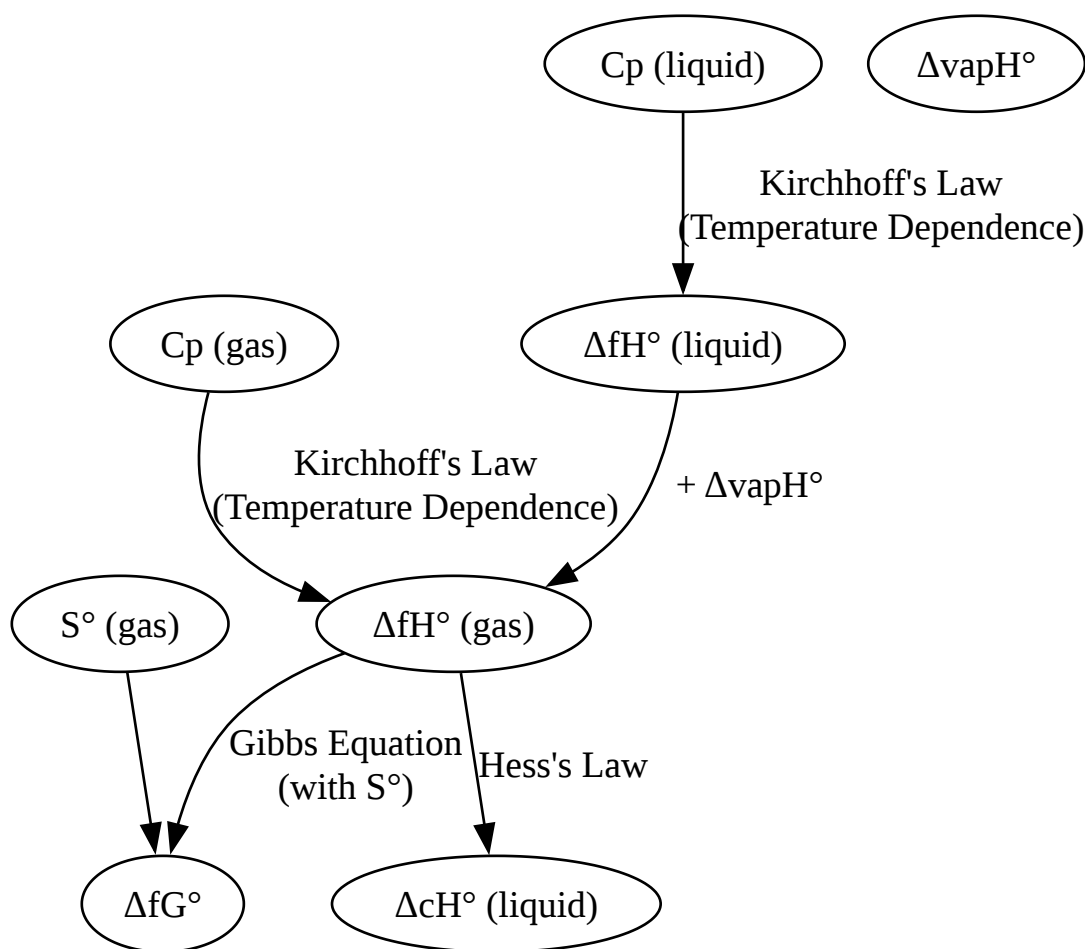
Methodology:

- Spectroscopic Measurements: The vibrational and rotational energy levels of the **3-methylcyclopentene** molecule are determined using techniques like infrared (IR) and Raman spectroscopy.
- Molecular Structure Determination: The geometry of the molecule is determined, typically from microwave spectroscopy or electron diffraction.
- Partition Function Calculation: The spectroscopic data and molecular parameters are used to calculate the molecular partition function.

- **Thermodynamic Property Calculation:** The ideal gas thermodynamic properties (enthalpy, entropy, heat capacity) are then calculated from the partition function using the principles of statistical mechanics.

Relationships Between Thermochemical Properties

The various thermochemical properties of **3-methylcyclopentene** are interconnected through fundamental thermodynamic relationships. The following diagram illustrates these connections.



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Relationships between thermochemical properties.

This guide provides a foundational set of thermochemical data for **3-methylcyclopentene**, which is crucial for professionals in research and drug development. The outlined experimental methodologies offer insight into the origin of these values, and the relationship diagram highlights their thermodynamic consistency.

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